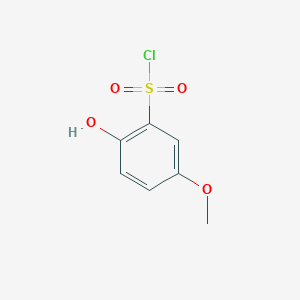
2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO4S and a molecular weight of 222.65 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of hydroxy and methoxy groups on the benzene ring. This compound is primarily used in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-hydroxy-5-methoxybenzene. This process can be carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is usually conducted under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating groups (hydroxy and methoxy) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and nitric acid (HNO3), often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Substitution: Typical nucleophiles include amines (R-NH2) and alcohols (R-OH), which react under mild to moderate conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is employed in the modification of polymers and other materials to enhance their chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzenesulfonyl Chloride: Lacks the methoxy group, making it less electron-rich and slightly less reactive in electrophilic aromatic substitution reactions.
4-Methoxybenzenesulfonyl Chloride: Lacks the hydroxy group, affecting its solubility and reactivity in certain nucleophilic substitution reactions.
Uniqueness
2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
IUPAC Name |
2-hydroxy-5-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWOHCUQNFEGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide](/img/structure/B2907459.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907460.png)
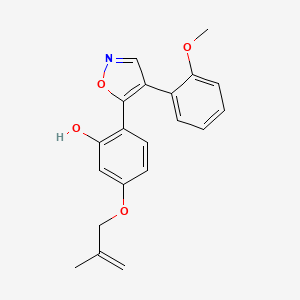
![N-{[6-(1H-imidazol-1-yl)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2907462.png)
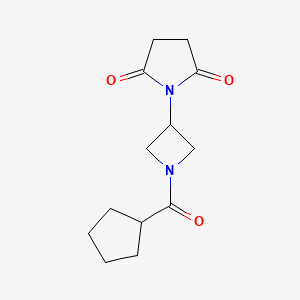
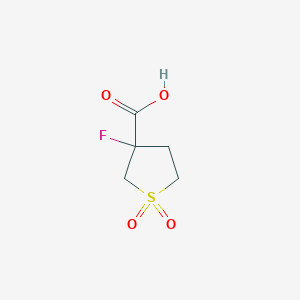
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2907465.png)
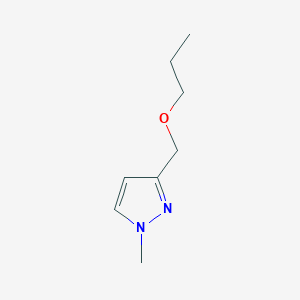
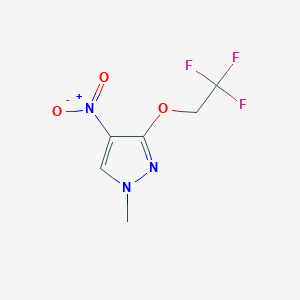
![3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2907471.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2907472.png)
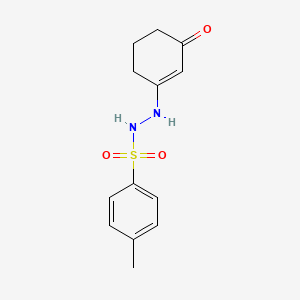

![Cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B2907478.png)
